molecular formula C3H9ClN2O3 B3058373 Serine, O-amino-, monohydrochloride CAS No. 89170-21-8

Serine, O-amino-, monohydrochloride

Cat. No.: B3058373
CAS No.: 89170-21-8
M. Wt: 156.57 g/mol
InChI Key: ZHNYJDDZPCIZQD-UHFFFAOYSA-N
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Description

Serine, O-amino-, monohydrochloride: is a derivative of serine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of an amino group and a hydrochloride moiety, making it a unique variant of serine. It is often used in biochemical research and has applications in various scientific fields due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Serine, O-amino-, monohydrochloride typically involves the reaction of serine with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions include maintaining a specific pH and temperature to ensure the optimal yield of the desired product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography. The use of automated reactors and continuous monitoring systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: Serine, O-amino-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form amino alcohols.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

    Oxidation: Oxo derivatives of serine.

    Reduction: Amino alcohols.

    Substitution: Alkylated or acylated derivatives of serine.

Scientific Research Applications

Chemistry: In chemistry, Serine, O-amino-, monohydrochloride is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and bioactive compounds.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It is also employed in the synthesis of peptides and proteins for experimental purposes.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes and pathways involved in diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products.

Mechanism of Action

The mechanism of action of Serine, O-amino-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites of enzymes, modulating their activity. The hydrochloride moiety enhances the solubility and stability of the compound, facilitating its use in various applications.

Comparison with Similar Compounds

    Serine: The parent compound, which lacks the amino and hydrochloride modifications.

    Cysteine: Another amino acid with a thiol group instead of a hydroxyl group.

    Threonine: An amino acid with a similar structure but with an additional methyl group.

Uniqueness: Serine, O-amino-, monohydrochloride is unique due to its specific modifications, which confer distinct chemical and biological properties. The presence of the amino group and hydrochloride moiety enhances its reactivity and solubility, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-amino-3-aminooxypropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O3.ClH/c4-2(1-8-5)3(6)7;/h2H,1,4-5H2,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNYJDDZPCIZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)ON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20637493
Record name O-Aminoserine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20637493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89170-21-8
Record name NSC77706
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77706
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name O-Aminoserine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20637493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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